molecular formula C16H17F2N3O3S B2360128 Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-79-0

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2360128
CAS No.: 946314-79-0
M. Wt: 369.39
InChI Key: OGHPXWQPVDDRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H17F2N3O3S and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is involved in the synthesis of thiazole and selenazole derivatives with potential antitumor and antifilarial activities. The study by Kumar et al. (1993) reports the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, demonstrating significant in vivo antifilarial activity against Acanthocheilonema viteae and inhibiting leukemia L1210 cell proliferation with an IC50 of 3.2 microM. The primary mechanism of cytotoxic activity is mitotic blocking, highlighting its potential in antitumor applications Kumar et al., 1993.

GABA Agonist and Bioisosterism

In the exploration of bioisosterism and GABA (gamma-aminobutyric acid) related compounds, research by Lolli et al. (2006) investigates the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxyl group at GABA receptors. This work identifies weak agonist and partial agonist profiles at GABA(A) receptors, offering insights into nonclassical carboxyl group bioisosterism and its implications for neurological disorder treatments Lolli et al., 2006.

Anti-inflammatory and Analgesic Agents

Research on the synthesis and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents by Shkair et al. (2016) reveals the potential of this compound derivatives in medical applications. This study demonstrates significant in vitro anti-inflammatory activity and suggests a mechanism of action against the COX-2 enzyme, supporting the development of novel anti-inflammatory and analgesic agents Shkair et al., 2016.

Dual EP(2) and EP(3) Agonists with Subtype Selectivity

Kinoshita et al. (2016) discovered cyclic carbamate derivatives that act as potent dual EP2 and EP3 agonists with selectivity against EP1 and EP4 subtypes. These compounds demonstrate significant agonist activity with EC50 values of 10nM or less, offering a structural foundation for developing therapeutic agents targeting prostaglandin receptors with enhanced specificity Kinoshita et al., 2016.

Antibacterial and Antifungal Applications

Ameen and Qasir (2017) focused on the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, highlighting the therapeutic potential of these compounds in antibacterial and antifungal applications. This work suggests the broad applicability of this compound derivatives in addressing various pathological conditions Ameen & Qasir, 2017.

Mechanism of Action

Target of Action

The primary targets of Isobutyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate are currently unknown. This compound contains a 3,4-difluorophenyl group and a thiazole ring, both of which are common motifs in medicinal chemistry . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the 3,4-difluorophenyl group and the thiazole ring suggests that it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or dipole-dipole interactions .

Properties

IUPAC Name

2-methylpropyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3S/c1-9(2)7-24-16(23)21-15-20-11(8-25-15)6-14(22)19-10-3-4-12(17)13(18)5-10/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHPXWQPVDDRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.